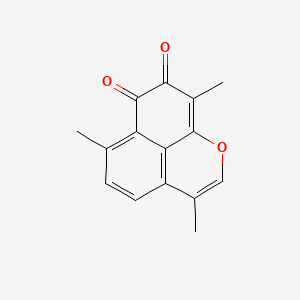
Mansonone F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mansonone F inhibits topoisomerase II. It has cytotoxic and topo inhibitory potencies.
Applications De Recherche Scientifique
Antibacterial Applications
Mansonone F exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of this compound, such as IG1, show strong activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against MRSA strains . The mechanisms of action proposed include the generation of cytotoxic superoxide radicals and the modification of growth-related enzymes through interactions with nucleophiles .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | 0.5 - 2 | |
| IG1 | MRSA | 0.5 - 2 | |
| C6 Analog | Gram-positive bacteria | < Vancomycin |
The limited availability of this compound in nature has led to the development of synthetic analogs, which aim to enhance its bioactivity while overcoming the challenges associated with its extraction and synthesis .
Anticancer Applications
This compound and its derivatives have shown promising results in cancer research, particularly due to their cytotoxic effects on various human tumor cell lines. Studies have demonstrated that specific substitutions in the structure of this compound can significantly enhance its anti-proliferative activity.
Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 9.77 | |
| 6a | Various | 2.31 - 20.25 | |
| Etoposide | Various | Control |
The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the this compound molecule can lead to varying degrees of cytotoxicity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .
Mechanistic Insights
The precise mechanisms by which this compound exerts its antibacterial and anticancer effects are still under investigation. For antibacterial applications, it is suggested that the compound may disrupt bacterial cell function through oxidative stress mechanisms . In anticancer applications, the inhibition of topoisomerase II has been identified as a critical pathway for its cytotoxic effects, with some derivatives exhibiting up to twenty times greater activity compared to established drugs like Etoposide .
Future Directions and Challenges
Despite the promising applications of this compound, challenges remain regarding its low natural abundance and complex synthesis pathways. Ongoing research aims to develop more efficient synthetic routes for producing this compound analogs with enhanced bioactivity and lower production costs .
Propriétés
Numéro CAS |
5090-88-0 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8-pentaene-10,11-dione |
InChI |
InChI=1S/C15H12O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-6H,1-3H3 |
Clé InChI |
WSRLWSPFIOAYST-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |
SMILES canonique |
CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
5090-88-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NSC 113136; NSC-113136; NSC113136; Mansonone F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















